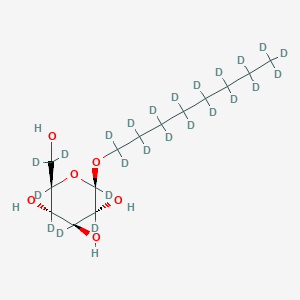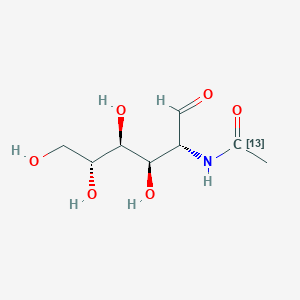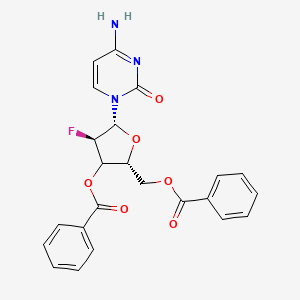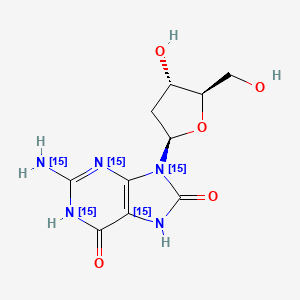![molecular formula C22H18N2O3 B12402087 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is an organic compound that features a nitrofluorene moiety linked to a phenoxyethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine typically involves the condensation of 2-nitrofluorene with an appropriate aldehyde, followed by the reaction with phenoxyethanamine. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tin(II) chloride dihydrate and sodium carbonate . The reaction is usually carried out at reflux temperatures or at around 55°C to ensure optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This compound may also interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitrofluorene: Shares the nitrofluorene moiety but lacks the phenoxyethanamine structure.
Phenoxyethanamine derivatives: Compounds with similar phenoxyethanamine structures but different substituents on the aromatic rings.
Uniqueness
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is unique due to the combination of the nitrofluorene and phenoxyethanamine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H18N2O3 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+ |
Clé InChI |
BJIFXXDQMBHYKG-DEDYPNTBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)


![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)






